Methenolone acetate

Vue d'ensemble

Description

L'acétate de méthénolone, également connu sous le nom d'acétate de métenolone, est un médicament stéroïde anabolisant et androgène (AAS) synthétique. Il est principalement utilisé dans le traitement de l'anémie due à une insuffisance de la moelle osseuse. L'acétate de méthénolone est administré par voie orale et est connu pour ses effets anabolisants modérés et ses effets androgènes faibles. Il a été introduit pour la première fois à des fins médicales en 1961 et est commercialisé sous des marques telles que Primobolan et Nibal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acétate de méthénolone est synthétisé en faisant réagir la méthénolone avec l'anhydride acétique en présence de pyridine comme base. Le mélange réactionnel est agité vigoureusement à température ambiante pour donner de l'acétate de méthénolone .

Méthodes de production industrielle

La production industrielle de l'acétate de méthénolone implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprend la purification du produit final par recristallisation et techniques chromatographiques pour assurer une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de méthénolone subit diverses réactions chimiques, notamment :

Oxydation : L'acétate de méthénolone peut être oxydé pour former de la méthénolone.

Réduction : Les réactions de réduction peuvent convertir l'acétate de méthénolone en méthénolone.

Substitution : L'acétate de méthénolone peut subir des réactions de substitution où le groupe acétate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines.

Principaux produits formés

Oxydation : Méthénolone

Réduction : Méthénolone

Substitution : Divers dérivés de la méthénolone selon le substituant utilisé.

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Anemia

Methenolone acetate has been primarily utilized in the treatment of anemia, particularly cases associated with bone marrow failure. A notable case study involved an older man with myelodysplastic syndrome (MDS) who was treated with this compound alongside darbepoetin. The treatment was linked to an attenuated decline in bone mineral density, suggesting that this compound may have osteoanabolic effects that could benefit patients at risk for osteoporosis due to chronic conditions .

2. Bone Mineral Density Preservation

Research indicates that this compound may help preserve bone mineral density in patients undergoing treatment for anemia. In the aforementioned case study, the patient's bone turnover markers showed improvement during treatment, suggesting a potential mechanism independent of parathyroid hormone regulation . This highlights a significant application for this compound in managing bone health among anemic patients.

Non-Medical Applications

1. Performance Enhancement

This compound is widely known for its use among athletes and bodybuilders for performance enhancement. It is believed to promote muscle growth, improve strength, and aid in fat loss during cutting phases. However, its use is often illicit due to its classification as a controlled substance in many countries .

2. Detection in Sports Drug Testing

A study examined the impact of consuming meat from livestock treated with this compound on drug testing outcomes for athletes. While no metabolites were detected in urine from subjects who consumed orally dosed chickens, half of the samples from those who ate intramuscularly dosed chickens tested positive for the substance. This finding underscores the potential risks athletes face regarding inadvertent doping through dietary sources .

Research Findings and Case Studies

Mécanisme D'action

Methenolone acetate exerts its effects by binding to androgen receptors (AR) in target tissues. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. The compound has moderate anabolic effects and weak androgenic effects, making it suitable for medical use with minimal side effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Énanthate de méthénolone : Un autre ester de la méthénolone, administré par injection intramusculaire.

Oxandrolone : Un stéroïde anabolisant avec des effets anabolisants similaires mais une structure chimique différente.

Stanozolol : Un autre stéroïde anabolisant avec un mécanisme d'action et une structure chimique différents.

Unicité

L'acétate de méthénolone est unique en raison de sa biodisponibilité orale et de ses effets secondaires minimes par rapport à d'autres stéroïdes anabolisants. Il ne se convertit pas en œstrogène, ce qui réduit le risque d'effets secondaires œstrogéniques tels que la gynécomastie .

Activité Biologique

Methenolone acetate, a synthetic anabolic steroid derived from dihydrotestosterone (DHT), is primarily used in clinical settings for its anabolic properties, particularly in patients with muscle-wasting conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, effects on muscle mass and bone density, metabolism, and potential side effects.

This compound exhibits its anabolic effects through several mechanisms:

- Androgen Receptor Binding : Methenolone binds to androgen receptors in muscle and fat tissues, promoting protein synthesis and nitrogen retention, which are crucial for muscle growth .

- Calcium Reabsorption : It activates vitamin D pathways, enhancing calcium reabsorption in bones, which may help mitigate bone density loss associated with certain medical conditions .

Muscle Mass

Research indicates that this compound can significantly increase lean body mass. A study involving resistance training showed an average increase in muscle mass of approximately 1.53 kg over a period of 10 weeks when combined with this compound administration .

Bone Density

This compound has been associated with the attenuation of bone mineral density decline. In a clinical case study, patients treated with methenolone showed improved bone mineral density (BMD) values:

- Lumbar Spine : 1.346 g/cm²

- Right Femoral Neck : 0.819 g/cm²

- Left Femoral Neck : 0.824 g/cm²

The T-scores for these measurements indicated a positive effect on bone health, suggesting potential benefits in preventing osteoporosis .

Metabolism and Excretion

This compound is metabolized primarily in the liver through mixed-function oxidases. After administration, about 90% of the drug is excreted via urine, while a smaller percentage is eliminated through feces. The biological half-life is relatively short due to rapid metabolism following absorption .

Metabolites

In studies involving animal models, three primary metabolites of this compound were identified in urine and feces after administration. These metabolites are essential for understanding the drug's pharmacokinetics and potential long-term effects on health .

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Bone Health : A patient with chronic kidney disease (CKD) undergoing treatment with this compound exhibited significant improvements in bone mineral density without additional vitamin D supplementation .

- Muscle Wasting Conditions : In patients suffering from muscle-wasting diseases, this compound has been shown to enhance recovery and improve overall physical function when combined with resistance training protocols .

Adverse Effects and Safety Profile

While this compound is generally considered safer than other anabolic steroids regarding liver toxicity and cardiovascular risks, potential side effects include:

Propriétés

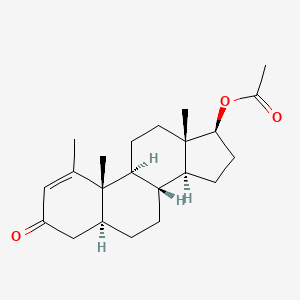

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUJQOPTMSERF-QWQRBHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963004 | |

| Record name | Methenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-05-9 | |

| Record name | Methenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methenolone acetate, like other anabolic steroids, primarily acts by binding to androgen receptors. This binding leads to a cascade of events, including increased protein synthesis and decreased protein breakdown, ultimately promoting tissue building and growth.

ANone: While the exact mechanisms are not fully elucidated in the provided abstracts, one study [] specifically investigates the effect of this compound on erythropoietin-responsive cells in rat bone marrow.

ANone: The molecular formula of this compound is C22H32O3, and its molecular weight is 344.49 g/mol.

ANone: Specific data on the stability of this compound under different conditions is not provided in the abstracts.

ANone: Information on formulation strategies is not available in the provided abstracts.

ANone: this compound is available in both oral and injectable forms. The choice of administration route can affect its bioavailability and pharmacokinetic profile. One study [] mentions that the oral form leads to the detection of significant amounts of the major metabolite in urine for several days following a single dose.

ANone: Research [, ] has identified 3α-hydroxy-1-methylen-5α-androstan-17-one as the major urinary metabolite of this compound in humans. This finding suggests that reduction at the 3-keto group and oxidation of the 17β-hydroxyl group are key metabolic steps.

ANone: Research [] suggests that consumption of meat from livestock treated with this compound, particularly via intramuscular injection, can lead to positive results in doping tests. This finding highlights the potential for inadvertent doping violations in athletes consuming such meat.

ANone: Yes, studies [, , ] utilize rats and veal calves as animal models to investigate the metabolism and effects of this compound.

ANone: this compound has been explored as a potential treatment option for various conditions, including myelodysplastic syndrome [, , ], aplastic anemia [], and rheumatoid arthritis [, ].

ANone: While long-term effects are not extensively detailed in these abstracts, one study [] mentions potential androgenic effects, including irregular menstruation, clitoral hypertrophy, increased facial hair, hoarse voice, and increased aggression in a female patient.

ANone: Research [, ] indicates that this compound, particularly 17α-alkylated forms, can influence plasma antithrombin III levels and other blood clotting factors.

ANone: Several analytical methods have been developed for the detection and quantification of this compound. One study [] focuses on developing and validating an RP-HPLC method using UV detection for analyzing the compound in food supplements. Another study [] utilizes gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of this compound's major urinary metabolite.

ANone: The abstract describing the RP-HPLC method for this compound [] highlights specificity, linearity, accuracy, and precision as key parameters for method validation.

ANone: Yes, several other anabolic steroids exist with potentially comparable effects, including trenbolone acetate, methandrostenolone, nandrolone, and androstanazole. One study [] compares the pharmacological and endocrinological properties of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.